
Carbamic acid, (5-(1-piperidinylcarbonyl)-1H-benzimidazol-2-yl)-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, (5-(1-piperidinylcarbonyl)-1H-benzimidazol-2-yl)-, methyl ester is a complex organic compound that features a benzimidazole core substituted with a piperidinylcarbonyl group and a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (5-(1-piperidinylcarbonyl)-1H-benzimidazol-2-yl)-, methyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the piperidinylcarbonyl group: This step involves the reaction of the benzimidazole derivative with piperidine and a carbonylating agent such as phosgene or triphosgene.
Esterification: The final step is the esterification of the carbamic acid derivative with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (5-(1-piperidinylcarbonyl)-1H-benzimidazol-2-yl)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole core or the piperidinylcarbonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole oxides, while reduction could produce piperidine-substituted amines.
Scientific Research Applications
Carbamic acid, (5-(1-piperidinylcarbonyl)-1H-benzimidazol-2-yl)-, methyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of carbamic acid, (5-(1-piperidinylcarbonyl)-1H-benzimidazol-2-yl)-, methyl ester involves its interaction with specific molecular targets. The piperidinylcarbonyl group can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The benzimidazole core may also play a role in binding to nucleic acids or proteins, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, N-[(1S)-2-methyl-1-(1-piperidinylcarbonyl)propyl]-, phenylmethyl ester
- Carbamic acid, [[5-nitro-2-(1-piperidinyl)phenyl]methyl]-, methyl ester
Uniqueness
Carbamic acid, (5-(1-piperidinylcarbonyl)-1H-benzimidazol-2-yl)-, methyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the benzimidazole core with the piperidinylcarbonyl group and methyl ester functional group makes it a versatile compound for various applications.
Properties
CAS No. |
65003-32-9 |
|---|---|
Molecular Formula |
C15H18N4O3 |
Molecular Weight |
302.33 g/mol |
IUPAC Name |
methyl N-[6-(piperidine-1-carbonyl)-1H-benzimidazol-2-yl]carbamate |
InChI |
InChI=1S/C15H18N4O3/c1-22-15(21)18-14-16-11-6-5-10(9-12(11)17-14)13(20)19-7-3-2-4-8-19/h5-6,9H,2-4,7-8H2,1H3,(H2,16,17,18,21) |
InChI Key |
BQBMJMKDJQOLCK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1=NC2=C(N1)C=C(C=C2)C(=O)N3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


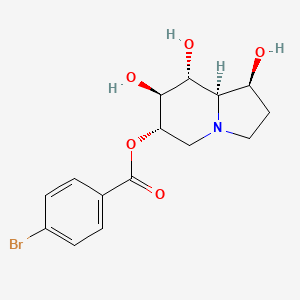
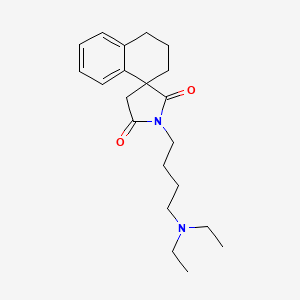
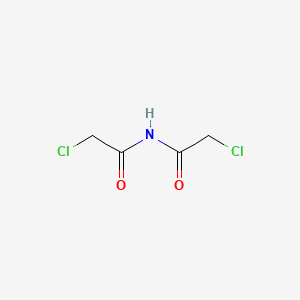
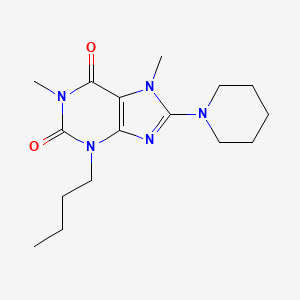
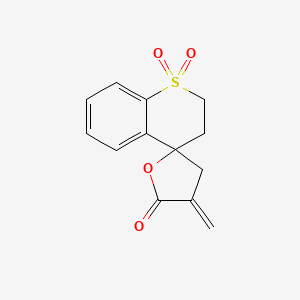
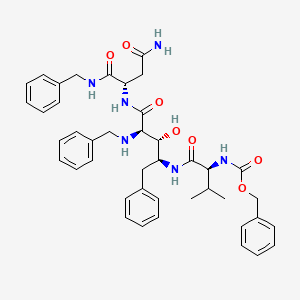
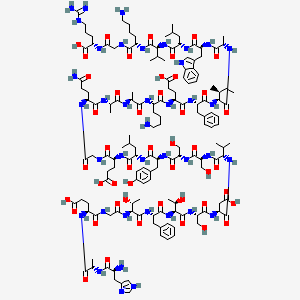
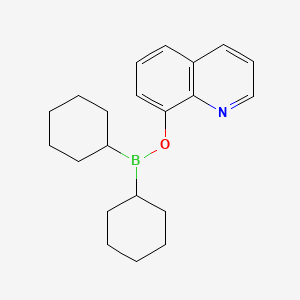




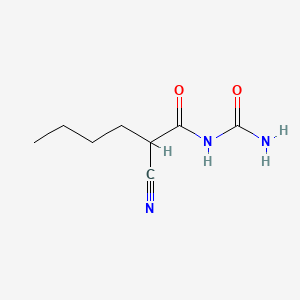
![N-[1-(1-Cyclohexenyl)ethylideneamino]-2,4-dinitro-aniline](/img/structure/B12789283.png)
